

CY-09's chemical structure and properties

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Compound of Interest		
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An In-depth Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **CY-09**, a selective and direct inhibitor of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Chemical Structure and Properties

CY-09 is a small molecule inhibitor with the following chemical characteristics:

Chemical Structure:

Table 1: Chemical and Physical Properties of CY-09



Property	Value	Reference
IUPAC Name	4-[[4-Oxo-2-thioxo-3-[[3- (trifluoromethyl)phenyl]methyl]- 5- thiazolidinylidene]methyl]benz oic acid	[1][2]
Molecular Formula	C19H12F3NO3S2	[1][3][4]
Molecular Weight	423.43 g/mol	[1][3][4]
CAS Number	1073612-91-5	[1][3][4]
Appearance	Crystalline solid	
Solubility	Soluble in DMSO and DMF	[3]
SMILES	O=C(O)c1ccc(/C=C/2\SC(=S) N(Cc3cccc(c3)C(F) (F)F)C2=O)cc1	[4]
InChI	InChI=1S/C19H12F3NO3S2/c 20-19(21,22)14-3-1-2-12(8- 14)10-23-16(24)15(28- 18(23)27)9-11-4-6-13(7-5- 11)17(25)26/h1-9H,10H2, (H,25,26)	

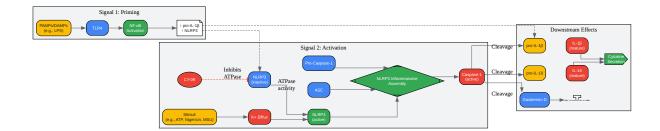
Mechanism of Action: Targeting the NLRP3 Inflammasome

CY-09 is a potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[5][6] This interaction inhibits the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[5][6] By preventing inflammasome assembly, **CY-09** effectively blocks the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[5][6]



NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a key component of the innate immune system, activated by a two-step process: priming (Signal 1) and activation (Signal 2).



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NLRP3 Inflammasome Activation Pathway and Inhibition by CY-09.

Quantitative Data

Table 2: In Vitro and In Vivo Efficacy of CY-09

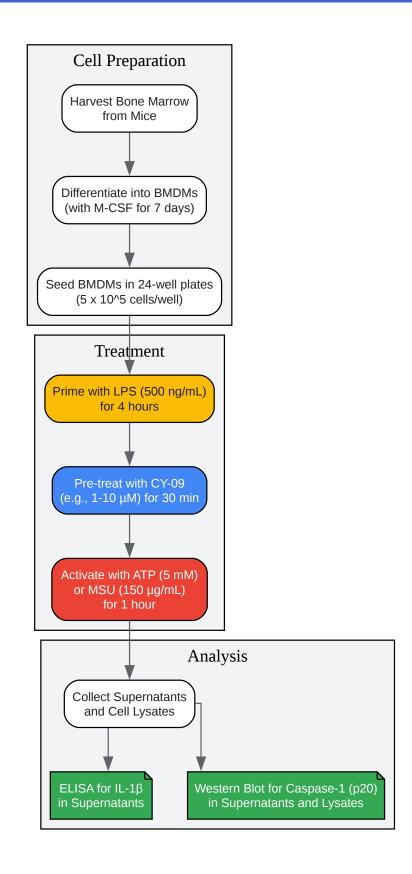


Parameter	Value	Model System	Reference
Binding Affinity (Kd)	500 nM	Purified NLRP3 protein	[3][4]
IC50 (CYP1A2)	18.9 μΜ	Human liver microsomes	[7]
IC50 (CYP2C9)	8.18 μΜ	Human liver microsomes	[7]
IC50 (CYP2C19)	>50 μM	Human liver microsomes	[7]
IC50 (CYP2D6)	>50 μM	Human liver microsomes	[7]
IC50 (CYP3A4)	26.0 μΜ	Human liver microsomes	[7]
Inhibition of IL-1β Secretion	Dose-dependent (1-10 μΜ)	LPS-primed BMDMs (activated with MSU, nigericin, ATP)	[5][6]
Inhibition of Neutrophil Influx	Significant reduction at 40 mg/kg (i.p.)	Mouse model of MSU- induced peritonitis	[5][8]
Reduction of Serum IL-1β	Significant reduction at 40 mg/kg (i.p.)	Mouse model of MSU- induced peritonitis	[5][8]
Oral Bioavailability	72%	C57BL/6J mice	[7]
Half-life (in vivo)	2.4 hours	C57BL/6J mice	[7]

Experimental ProtocolsIn Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by **CY-09**.





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Workflow for In Vitro NLRP3 Inflammasome Inhibition Assay.



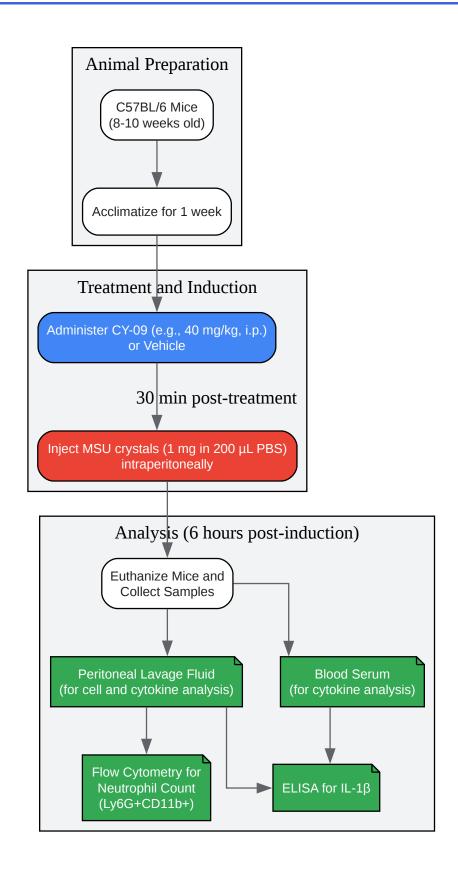
Methodology:

- Cell Culture: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and differentiated into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
- Priming: BMDMs are seeded in 24-well plates at a density of 5 x 10⁵ cells per well and primed with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours.
- Inhibition: After priming, cells are pre-treated with various concentrations of **CY-09** (e.g., 1, 5, 10 μ M) or vehicle (DMSO) for 30 minutes.
- Activation: NLRP3 inflammasome is activated by adding 5 mM ATP for 1 hour or 150 μ g/mL monosodium urate (MSU) crystals for 6 hours.
- Sample Collection: Supernatants are collected for cytokine analysis, and cell lysates are prepared for Western blot analysis.
- Analysis:
 - ELISA: IL-1β levels in the supernatants are quantified using a commercial ELISA kit according to the manufacturer's instructions.
 - Western Blot: Proteins from cell lysates and supernatants are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against caspase-1 (to detect the cleaved p20 subunit) and a loading control (e.g., β-actin).

In Vivo Mouse Model of Gouty Arthritis

This protocol describes the induction of acute gouty inflammation in mice using MSU crystals and the evaluation of **CY-09**'s therapeutic efficacy.





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Workflow for In Vivo Gouty Arthritis Model and CY-09 Efficacy Testing.



Methodology:

- Animals: Male C57BL/6 mice (8-10 weeks old) are used.
- Treatment: Mice are intraperitoneally (i.p.) injected with **CY-09** (e.g., 40 mg/kg) or vehicle.
- Induction of Peritonitis: 30 minutes after treatment, mice are i.p. injected with 1 mg of MSU crystals suspended in 200 μL of sterile PBS.
- Sample Collection: 6 hours after MSU injection, mice are euthanized. Peritoneal lavage is performed by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid.
 Blood is collected via cardiac puncture.
- Analysis:
 - Neutrophil Influx: The number of neutrophils (Ly6G+CD11b+ cells) in the peritoneal lavage fluid is determined by flow cytometry.
 - \circ Cytokine Measurement: IL-1 β levels in the peritoneal lavage fluid and serum are quantified by ELISA.

Conclusion

CY-09 is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile and potent inhibitory activity make it a valuable tool for research into NLRP3-driven diseases and a promising candidate for further therapeutic development. The detailed protocols provided in this guide are intended to facilitate the investigation of **CY-09** and other NLRP3 inhibitors in various experimental settings.

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References



- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders -PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
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